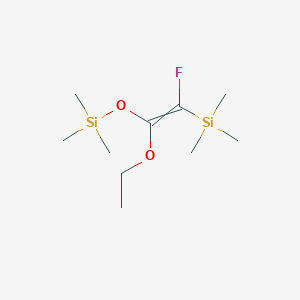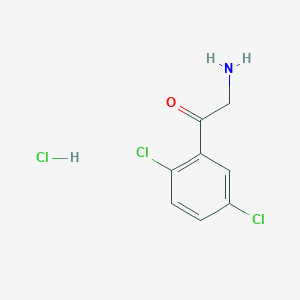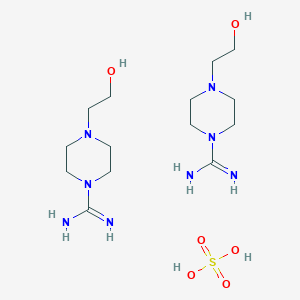
4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate involves complex procedures. For instance, heterobimetallic complexes containing Sn(IV) and Pd(II) were synthesized with 4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid and characterized by IR, 1H and 13C NMR, EI-MS, and TGA techniques . Another study prepared hydroxyl functionalized styrene acrylate latex particles using the 2-hydroxyethyl methacrylate (HEMA) monomer as a hydroxyl source via the seeded emulsion polymerization method .Chemical Reactions Analysis
In a study, a series of hydroxyl functionalized styrene acrylate latex particles were prepared using the 2-hydroxyethyl methacrylate (HEMA) monomer as a hydroxyl source via the seeded emulsion polymerization method . This indicates that 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate could potentially undergo similar reactions.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Smart Hydrogels
- Summary of the Application: HEPES is used in the synthesis of smart hydrogels. These hydrogels are responsive to different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application: The first step in the synthesis of these hydrogels involves preparing a stock solution of Acrylamide (AAm) and N,N’-Methylenebisacrylamide (MBAAm) in HEPES . This is followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N,N,N′,N′-tetramethylethylenediamine (TEMED) with the solution .
- Results or Outcomes: The resulting smart hydrogels exhibit excellent characteristics of reacting under different environmental conditions. They are being used in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
Application 2: Cell Culture Buffer
- Summary of the Application: HEPES is widely used in cell culture as a buffering agent. It maintains stable physiological pH even amidst fluctuating carbon dioxide concentrations, outperforming bicarbonate buffers (NaHCO3) .
- Methods of Application: HEPES is added to the cell culture medium to maintain the pH within a specific range. It is typically used at concentrations between 10 to 25 mM .
- Results or Outcomes: The use of HEPES in cell culture has been shown to improve cell viability and growth, particularly in systems where the levels of carbon dioxide can fluctuate .
Application 3: Biomedical Applications of pHEMA
- Summary of the Application: Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility. It elicits a minimal immunological response from host tissue, making it desirable for different biomedical applications .
- Methods of Application: pHEMA is used in various biomedical applications such as bone tissue regeneration, wound healing, cancer therapy (stimuli and non-stimuli responsive systems), and ophthalmic applications (contact lenses and ocular drug delivery) .
- Results or Outcomes: The use of pHEMA in these applications has shown promising results. For instance, it has been widely applied in ophthalmic applications, and a specific consideration has been devoted to this field .
Application 4: Degradable pHEMA for Biomedical Applications
- Summary of the Application: While pHEMA is a widely used and researched biocompatible polymer, it lacks degradability. In this work, degradable and less toxic pHEMA with ester linkages in the backbone could be successfully made by radical copolymerization with cyclic ketene acetal .
- Methods of Application: The protection–deprotection chemistry at the hydroxyl group of HEMA was necessary for the formation of targeted polymers .
- Results or Outcomes: The resulting polymers were significantly less toxic with cell viabilities of more than 80% even for very high polymer concentrations (100 mg mL −1). The polymers were hydrolytically degradable under basic conditions and also showed surface and bulk degradation using macrophages .
Application 5: Synthesis of Catechol-Based Copolymer Hydrogels
- Summary of the Application: Catechol-based copolymer hydrogels are synthesized using 2-hydroxyethyl methacrylate (HEMA) and acrylamide (AAm) as co-monomers at an equimolar monomer ratio .
- Methods of Application: The synthesis involves the use of HEMA and AAm as co-monomers in the formation of catechol-based copolymer hydrogels .
- Results or Outcomes: The resulting hydrogels have potential applications in various fields due to their unique properties .
Application 6: Sustained Drug Delivery Systems
- Summary of the Application: Degradable and less toxic PHEMA with ester linkages in the backbone could be successfully made by radical copolymerization with cyclic ketene acetal. These polymers can be used as sustained drug delivery systems .
- Methods of Application: The protection–deprotection chemistry at the hydroxyl group of HEMA was necessary for the formation of targeted polymers. The structure of the resulting polymers was unambiguously proved by 2D NMR techniques .
- Results or Outcomes: The polymers were significantly less toxic with cell viabilities of more than 80% even for very high polymer concentrations (100 mg mL −1 ). The polymers were hydrolytically degradable under basic conditions and also showed surface and bulk degradation using macrophages .
Safety And Hazards
Zukünftige Richtungen
Research on smart hydrogels, which are responsive to different environmental conditions, is being accelerated exponentially around the world . Given the versatility of 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate in scientific research, it could potentially be used in the development of these smart materials.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H16N4O.H2O4S/c2*8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h2*12H,1-6H2,(H3,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVLXWDSOLYDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=N)N.C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661311 | |
| Record name | Sulfuric acid--4-(2-hydroxyethyl)piperazine-1-carboximidamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate | |
CAS RN |
28457-23-0 | |
| Record name | Sulfuric acid--4-(2-hydroxyethyl)piperazine-1-carboximidamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)
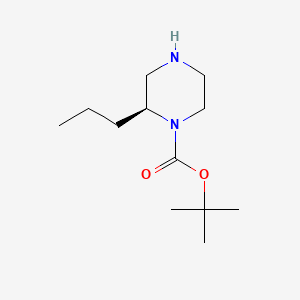
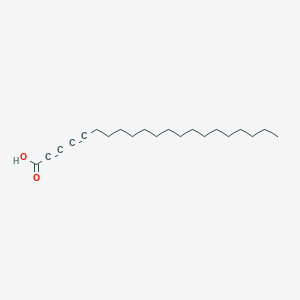
![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)
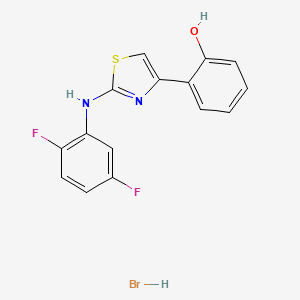
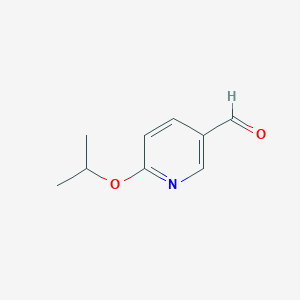
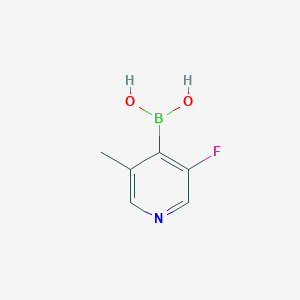
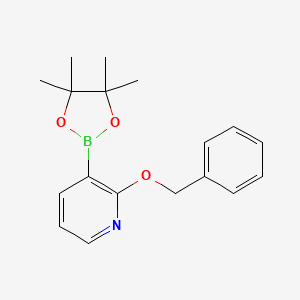
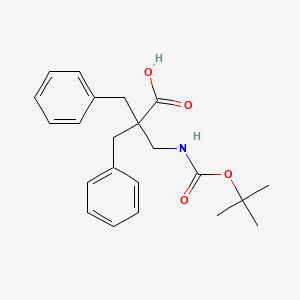
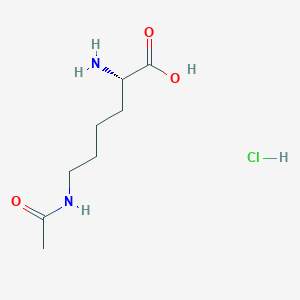
![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)
![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)
